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Compound of Interest

Compound Name: 2-Amino-6-methoxynicotinic acid

Cat. No.: B1527747 Get Quote

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral characteristics of 2-
Amino-6-methoxynicotinic acid, a key heterocyclic compound with potential applications in

medicinal chemistry and materials science. In the absence of publicly available experimental

spectra, this document leverages established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed

predictive analysis of its spectral data. This guide is intended for researchers, scientists, and

professionals in drug development who require a foundational understanding of the

spectroscopic properties of this molecule.

Introduction
2-Amino-6-methoxynicotinic acid (Molecular Formula: C₇H₈N₂O₃, Molecular Weight: 168.15

g/mol ) is a substituted pyridine derivative. The arrangement of an amino group, a methoxy

group, and a carboxylic acid on the nicotinic acid scaffold imparts a unique electronic and

structural profile, making it a valuable building block in organic synthesis. Understanding its

spectral signature is paramount for its identification, purity assessment, and for tracking its

transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The predicted ¹H and ¹³C NMR spectra of 2-Amino-6-methoxynicotinic
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acid in a common solvent like DMSO-d₆ are discussed below. The solvent choice is critical as

the acidic proton of the carboxylic acid and the amine protons are often exchangeable and their

visibility depends on the solvent and temperature.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

methoxy group protons, the amine protons, and the carboxylic acid proton.

Predicted ¹H NMR Data (DMSO-d₆, 500 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.5 Broad Singlet 1H COOH

~7.8 Doublet 1H H-4

~6.5 Broad Singlet 2H NH₂

~6.2 Doublet 1H H-5

~3.8 Singlet 3H OCH₃

Interpretation and Rationale:

Carboxylic Acid Proton (COOH): This proton is highly deshielded and is expected to appear

as a broad singlet at a very downfield chemical shift (~12.5 ppm). Its broadness is due to

hydrogen bonding and exchange with residual water in the solvent.

Aromatic Protons (H-4 and H-5): The pyridine ring has two aromatic protons. The electron-

donating amino and methoxy groups will shield these protons, while the electron-withdrawing

carboxylic acid group will deshield them. H-4 is expected to be more deshielded than H-5

due to its proximity to the carboxylic acid group. They will appear as doublets due to coupling

with each other.

Amine Protons (NH₂): The protons of the primary amine will likely appear as a broad singlet

around 6.5 ppm. The chemical shift and peak shape can be highly variable depending on

concentration, temperature, and solvent.
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Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will

appear as a sharp singlet at approximately 3.8 ppm.

Experimental Protocol for ¹H NMR Data Acquisition:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-6-methoxynicotinic acid
in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 500 MHz NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for

¹H NMR should be used.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of

DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (DMSO-d₆, 125 MHz)

Chemical Shift (δ, ppm) Assignment

~168 C=O (Carboxylic Acid)

~162 C-6

~158 C-2

~140 C-4

~108 C-3

~105 C-5

~53 OCH₃

Interpretation and Rationale:
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Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon

and will appear at the downfield end of the spectrum (~168 ppm).

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the pyridine ring carbons

are influenced by the attached functional groups. C-2 and C-6, being attached to

heteroatoms (N and O), will be significantly deshielded. C-3, C-4, and C-5 will appear in the

aromatic region, with their specific shifts determined by the combined electronic effects of the

substituents.

Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear in the upfield region

of the spectrum, typically around 53 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition:

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton

frequency).

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical

shift scale using the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Functional Group

3400-3200 Medium, Broad N-H Stretch (Amine)

3300-2500 Strong, Very Broad O-H Stretch (Carboxylic Acid)

~1700 Strong C=O Stretch (Carboxylic Acid)

~1620 Strong
C=C and C=N Stretch

(Aromatic Ring)

~1250 Strong C-O Stretch (Aryl Ether)

Interpretation and Rationale:

N-H and O-H Stretching: The spectrum will be dominated by a very broad absorption in the

high-frequency region due to the O-H stretching of the carboxylic acid, which will likely

overlap with the N-H stretching of the amine group.

C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the

carbonyl group of the carboxylic acid.

Aromatic Ring Stretching: Absorptions corresponding to the C=C and C=N stretching

vibrations of the pyridine ring are expected in the 1620-1400 cm⁻¹ region.

C-O Stretching: A strong band around 1250 cm⁻¹ will be indicative of the C-O stretching of

the aryl ether (methoxy group).

Experimental Protocol for IR Data Acquisition:

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry KBr powder and press it into a transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Processing: The resulting interferogram is Fourier-transformed to produce the IR

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z Interpretation

168 Molecular Ion [M]⁺

151 [M - OH]⁺

140 [M - CO]⁺

123 [M - COOH]⁺

108 [M - COOH - CH₃]⁺

Interpretation and Rationale:

Molecular Ion Peak: The peak at m/z 168 will correspond to the molecular weight of the

compound.

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner.

Common losses include the hydroxyl radical (-OH) from the carboxylic acid, carbon

monoxide (-CO), and the entire carboxylic acid group (-COOH). Subsequent loss of a methyl

radical from the methoxy group is also plausible.

Experimental Protocol for Mass Spectrometry Data Acquisition:

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (if the compound is sufficiently

volatile and stable) or liquid chromatography.
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Ionization: Electron Ionization (EI) is a common technique for small molecules. Electrospray

ionization (ESI) would also be suitable, likely showing the protonated molecule [M+H]⁺ at

m/z 169.

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the

ions based on their mass-to-charge ratio.

Visualizations
Molecular Structure of 2-Amino-6-methoxynicotinic acid

Caption: Molecular structure of 2-Amino-6-methoxynicotinic acid.

Predicted Mass Spectrometry Fragmentation Pathway
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Caption: Predicted EI-MS fragmentation of 2-Amino-6-methoxynicotinic acid.

Conclusion
This technical guide provides a robust, predictive framework for the spectral analysis of 2-
Amino-6-methoxynicotinic acid. The detailed interpretations of the expected NMR, IR, and

MS data, along with suggested experimental protocols, offer a valuable resource for scientists

working with this compound. While this analysis is based on well-established spectroscopic

principles, experimental verification remains the gold standard. This guide serves as a strong

starting point for any future experimental characterization of this important molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1527747?utm_src=pdf-body
https://www.benchchem.com/product/b1527747?utm_src=pdf-body
https://www.benchchem.com/product/b1527747?utm_src=pdf-body-img
https://www.benchchem.com/product/b1527747?utm_src=pdf-body
https://www.benchchem.com/product/b1527747?utm_src=pdf-body
https://www.benchchem.com/product/b1527747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Spectroscopic Guide to 2-Amino-6-methoxynicotinic
Acid: A Predictive Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1527747#2-amino-6-methoxynicotinic-acid-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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